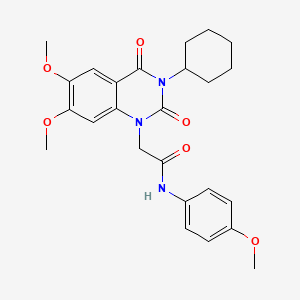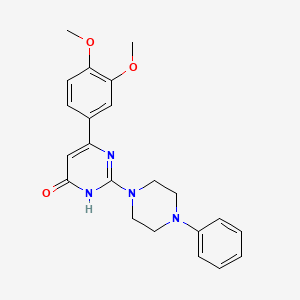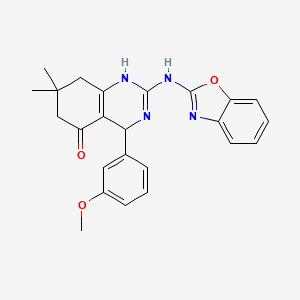![molecular formula C14H12FN3O B11195436 1-(4-fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11195436.png)
1-(4-fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The presence of a fluorophenyl group and two methyl groups further enhances its chemical properties.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3,4-dimethylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using acetic anhydride as a dehydrating agent . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using microwave irradiation or continuous flow reactors .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or copper sulfate . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazolopyridines.
Scientific Research Applications
1-(4-Fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: This compound shares a similar pyrazolopyridine core but differs in the position and type of substituents.
3-Chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one: This compound has a different heterocyclic structure but contains a fluorophenyl group, making it a useful comparison for studying structure-activity relationships.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ significantly from those of similar compounds .
Properties
Molecular Formula |
C14H12FN3O |
|---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H12FN3O/c1-8-7-12(19)16-14-13(8)9(2)17-18(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,19) |
InChI Key |
BWFYFVLNJJMZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11195361.png)
![Methyl 2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11195363.png)
![N-(4-fluorophenyl)-2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]hexahydropyrimidine-4-carboxamide](/img/structure/B11195373.png)

![2-methyl-6-phenyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195381.png)

![Tert-butyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B11195403.png)
![N-cyclohexyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B11195409.png)
![2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11195415.png)
![Methyl 2-(2-chloro-4-fluorophenyl)-2-{4-[4-(heptyloxy)benzamido]cyclopent-2-EN-1-YL}acetate](/img/structure/B11195416.png)
![4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11195428.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11195429.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanol](/img/structure/B11195434.png)

